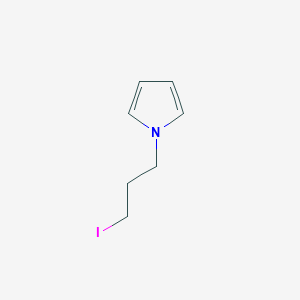
1-(3-Iodopropyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodopropyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of an iodopropyl group attached to the nitrogen atom of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodopropyl)-1H-pyrrole typically involves the alkylation of pyrrole with 1,3-diiodopropane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the product.
化学反応の分析
Types of Reactions: 1-(3-Iodopropyl)-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form pyrrole-2,5-diones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding propylamine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of propylamine derivatives.
科学的研究の応用
1-(3-Iodopropyl)-1H-pyrrole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of functionalized pyrroles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 1-(3-Iodopropyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodopropyl group can facilitate the compound’s binding to specific sites, enhancing its efficacy. The exact pathways involved can vary based on the specific biological context and the nature of the target.
類似化合物との比較
1-(3-Bromopropyl)-1H-pyrrole: Similar in structure but contains a bromine atom instead of iodine. It exhibits different reactivity and may have distinct applications.
1-(3-Chloropropyl)-1H-pyrrole: Contains a chlorine atom instead of iodine. It is less reactive than the iodopropyl derivative but can be used in similar synthetic applications.
1-(3-Fluoropropyl)-1H-pyrrole:
Uniqueness: 1-(3-Iodopropyl)-1H-pyrrole is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromine, chlorine, and fluorine analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the efficient introduction of various functional groups.
特性
CAS番号 |
167867-84-7 |
|---|---|
分子式 |
C7H10IN |
分子量 |
235.07 g/mol |
IUPAC名 |
1-(3-iodopropyl)pyrrole |
InChI |
InChI=1S/C7H10IN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 |
InChIキー |
JSCMRGSUFIXGDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
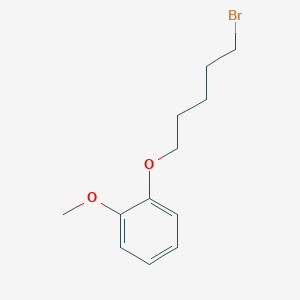
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)
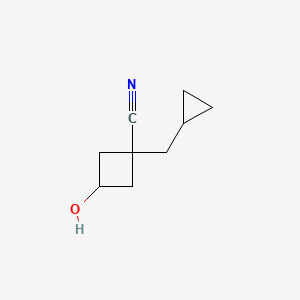
![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)
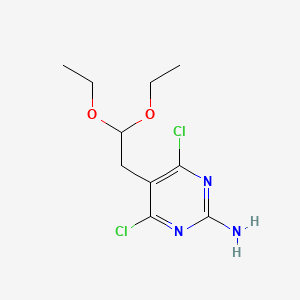
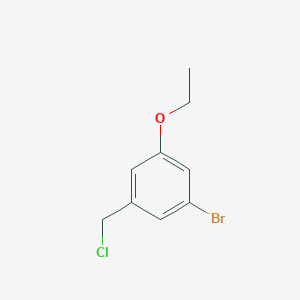
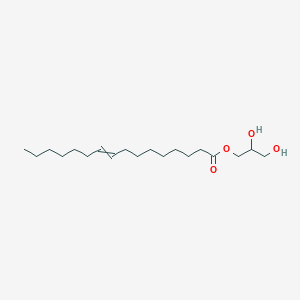


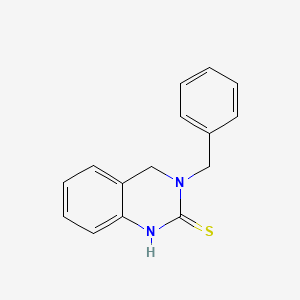
![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
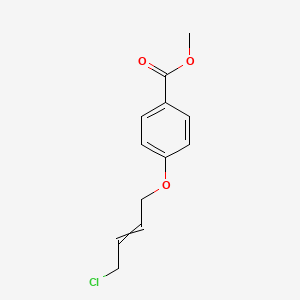
![3-[(2-Bromo-5-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B13870348.png)
